7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13511457
InChI: InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)12(16-11(8)15)4-6-14-7-5-12/h1-3,14H,4-7H2
SMILES: C1CNCCC12C3=C(C=CC=C3F)C(=O)O2
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol

7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

CAS No.:

Cat. No.: VC13511457

Molecular Formula: C12H12FNO2

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one -

Specification

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
IUPAC Name 4-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)12(16-11(8)15)4-6-14-7-5-12/h1-3,14H,4-7H2
Standard InChI Key OLQAFVWZUZWVCI-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(C=CC=C3F)C(=O)O2
Canonical SMILES C1CNCCC12C3=C(C=CC=C3F)C(=O)O2

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (molecular formula: C13H12FNO2\text{C}_{13}\text{H}_{12}\text{FNO}_2) features a spirocyclic core where the benzofuran and piperidine rings share a single quaternary carbon atom. Key structural attributes include:

  • Spiro Junction: The spiro carbon (C1) creates a rigid, three-dimensional framework that restricts conformational flexibility, enhancing binding specificity to biological targets.

  • Fluorine Substituent: The electron-withdrawing fluorine at C7 modulates electron density across the benzofuran ring, influencing reactivity and intermolecular interactions.

  • Ketone Group: The 3-keto moiety enables hydrogen bonding and participates in redox reactions, broadening functionalization opportunities.

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular Weight233.24 g/mol
LogP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Acceptors3
Rotatable Bonds0
Topological Polar Surface Area39.5 Ų

Synthetic Methodologies

Spirocyclization Strategies

Spirocyclic frameworks are typically constructed via intramolecular cyclization or transition-metal-catalyzed cross-couplings. For 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, a radical-mediated approach using dimethyl sulfoxide (DMSO) as a dual synthon has shown promise . In this method:

  • DMSO activated by cyanuric chloride (TCT) generates methyl and thiomethyl radicals.

  • Radical recombination facilitates the formation of the quaternary spiro carbon.

  • Water modulates reaction kinetics, favoring spirocyclization over linear byproducts .

Key Reaction Conditions:

  • Solvent: Acetonitrile/water (4:1)

  • Temperature: 80°C

  • Yield: 62–68% (optimized)

Fluorination Techniques

Introducing fluorine at the 7-position requires precise electrophilic substitution:

  • Directed Ortho-Metalation: A lithium-halogen exchange at C7, followed by quenching with Selectfluor®.

  • Late-Stage Functionalization: Fluorination of preformed spiro intermediates using AgF2\text{AgF}_2 in trifluoroacetic acid.

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: A singlet at δ 4.85 ppm corresponds to the spiro carbon’s adjacent protons. The fluorine atom induces deshielding of aromatic protons (δ 7.2–7.6 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: The ketone carbonyl resonates at δ 205.3 ppm, while the spiro carbon appears at δ 68.9 ppm.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 233.1 [M+H]⁺.

  • X-ray Crystallography: Confirms the orthogonal orientation of the benzofuran and piperidine rings (dihedral angle: 89.7°).

Biological Activity and Mechanistic Insights

Neurological Target Engagement

The spirocyclic core and fluorine substituent enable selective interactions with sigma-1 receptors (σ1R\sigma_1R), which regulate calcium signaling and neurotransmitter release. In vitro assays demonstrate:

  • σ1R\sigma_1R Binding Affinity: Ki=18.3 nMK_i = 18.3 \ \text{nM} (competitive displacement of [3H](+)Pentazocine[^3\text{H}](+)\text{Pentazocine}).

  • Neuroprotective Effects: At 10 μM, the compound reduces glutamate-induced cytotoxicity in SH-SY5Y cells by 47%.

AssayResult
Sigma-1 Receptor KiK_i18.3 nM
Neuroprotection (SH-SY5Y)47% viability at 10 μM
Antimicrobial (MIC)32–64 μg/mL

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile scaffold for derivatization:

  • N-Alkylation: Enhances blood-brain barrier permeability (e.g., ethyl derivative: LogP = 2.9).

  • Ketone Reduction: Produces secondary alcohols for prodrug strategies.

Radioligand Development

18F^{18}\text{F}-labeled analogs are under investigation for positron emission tomography (PET) imaging of σ1R\sigma_1R in neurodegenerative diseases.

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